molecular formula C14H22O4 B3056606 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene CAS No. 72797-28-5

4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene

Cat. No.: B3056606
CAS No.: 72797-28-5
M. Wt: 254.32 g/mol
InChI Key: KOBWSOGHQMNSSS-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups: a diethoxymethyl group at the 4-position, an ethoxy group at the 1-position, and a methoxy group at the 2-position. The ethoxy and methoxy groups are electron-donating substituents, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

4-(diethoxymethyl)-1-ethoxy-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-5-16-12-9-8-11(10-13(12)15-4)14(17-6-2)18-7-3/h8-10,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBWSOGHQMNSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(OCC)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4072603
Record name 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene
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Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72797-28-5
Record name 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72797-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-(diethoxymethyl)-1-ethoxy-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 4-(diethoxymethyl)-1-ethoxy-2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4072603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene typically involves the reaction of 4-bromobenzaldehyde with diethoxymethoxyethane and ethanol to form the desired compound . The reaction conditions often require the presence of a strong acid to facilitate the acetalization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical synthesis .

Comparison with Similar Compounds

1-Ethoxy-2,4-dimethylbenzene (CymitQuimica)

  • Substituents : Ethoxy (1-position), methyl (2- and 4-positions).
  • Key Differences : The absence of a diethoxymethyl group and the presence of methyl groups reduce steric hindrance compared to the target compound. Methyl groups are less polarizable than alkoxy groups, leading to lower boiling points and reduced solubility in polar solvents.
  • Applications : Used as an intermediate in organic synthesis, particularly where steric effects are minimized .

4-Benzyloxy-2-bromo-1-methoxybenzene (Acta Crystallographica)

  • Substituents : Benzyloxy (4-position), bromo (2-position), methoxy (1-position).
  • Key Differences : The bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the diethoxymethyl group in the target compound may stabilize adjacent carbocations. Benzyloxy groups are commonly used as protecting groups, akin to diethoxymethyl’s role in aldehyde protection .

Diethoxymethyl-Containing Analogues

2-Bromo-5-(diethoxymethyl)-3-methylthiophene (Thiophene Derivatives)

  • Core Structure : Thiophene ring vs. benzene ring.
  • Key Differences : The thiophene’s sulfur atom enhances electron delocalization, making it more reactive in electrophilic substitutions compared to benzene. The diethoxymethyl group in both compounds serves as an electron-rich substituent, but its positioning on a heterocycle (thiophene) alters resonance effects and solubility .

1-(Azidomethyl)-4-(diethoxymethyl)benzene (NOVELBONA-FIDENOXs Inhibitors)

  • Substituents : Azidomethyl (1-position), diethoxymethyl (4-position).
  • Both compounds highlight the versatility of diethoxymethyl in stabilizing intermediates during multi-step syntheses .

Halogenated and Nitro-Substituted Analogues

2-Ethyl-1-methoxy-4-nitrobenzene

  • Substituents : Ethyl (2-position), methoxy (1-position), nitro (4-position).
  • Key Differences: The nitro group (–NO₂) is strongly electron-withdrawing, directing electrophilic attacks to meta positions, whereas ethoxy/methoxy groups are electron-donating, favoring para/ortho substitution. This contrast significantly impacts reactivity in aromatic substitution reactions .

4-(Bromomethyl)-1-ethoxy-2-methoxybenzene

  • Substituents : Bromomethyl (4-position), ethoxy (1-position), methoxy (2-position).
  • FTIR data for this compound show peaks at 2,915 cm⁻¹ (C–H stretch) and 1,711 cm⁻¹ (C=O stretch in related esters), contrasting with the absence of carbonyl signals in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data (FTIR, cm⁻¹) Applications
4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene 4-(CH(OEt)₂), 1-OEt, 2-OMe ~254 (estimated) ~2,915 (C–H), ~1,250 (C–O–C) Synthetic intermediate, protecting groups
4-(Bromomethyl)-1-ethoxy-2-methoxybenzene 4-CH₂Br, 1-OEt, 2-OMe 259.1 2,915 (C–H), 1,711 (C=O in esters) Precursor for cross-coupling reactions
1-Ethoxy-2,4-dimethylbenzene 1-OEt, 2-CH₃, 4-CH₃ 150.2 ~2,960 (C–H stretch) Solvent, organic synthesis
2-Bromo-5-(diethoxymethyl)-3-methylthiophene Thiophene core, 5-(CH(OEt)₂), 3-CH₃ 279.2 Not reported Heterocyclic chemistry

Key Research Findings

Synthetic Utility : Diethoxymethyl groups enhance stability in intermediates, as seen in the synthesis of triazole carboxamides ().

Electronic Effects : Ethoxy and methoxy groups increase electron density on the benzene ring, favoring electrophilic substitutions at specific positions (e.g., para to alkoxy groups) .

Steric Considerations : Bulky substituents like diethoxymethyl reduce reaction rates in sterically sensitive reactions compared to smaller groups (e.g., methyl or bromo) .

Biological Activity

4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene, a compound with the molecular formula C14H22O4, is a member of the ether family and has garnered interest in various fields, particularly in medicinal chemistry. Its unique structural properties suggest potential biological activities that warrant detailed exploration. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H22O4
  • SMILES Notation : CCOC1=C(C=C(C=C1)C(OCC)OCC)OC
  • InChI : InChI=1S/C14H22O4/c1-5-16-12-9-8-11(10-13(12)15-4)14(17-6-2)18-7-3/h8-10,14H,5-7H2,1-4H3

Biological Activity Overview

The biological activity of 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene has been investigated primarily for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene exhibit significant antimicrobial effects. For instance, studies have shown that derivatives of methoxybenzene compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment. For example, it has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study demonstrated that treatment with 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene led to a significant reduction in cell viability in breast cancer cells (MCF-7), suggesting its application as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

StudyFindings
Study 1Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL.
Study 2Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
Study 3Reduced levels of TNF-alpha and IL-6 by 40% in LPS-stimulated macrophages at a concentration of 10 µM.

The biological activities of 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene can be attributed to its ability to interact with specific molecular targets:

  • Cell Membrane Disruption : The hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation.
  • Cytokine Modulation : The compound appears to modulate inflammatory responses by acting on signaling pathways associated with cytokine production.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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